molecular formula C6H7ClN2 B1590686 5-Chloro-2,3-dimethylpyrazine CAS No. 59489-32-6

5-Chloro-2,3-dimethylpyrazine

Cat. No.: B1590686
CAS No.: 59489-32-6
M. Wt: 142.58 g/mol
InChI Key: MEWMQKSSLANHCR-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylpyrazine: is a heterocyclic organic compound with the molecular formula C6H7ClN2 . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-2,3-dimethylpyrazine typically involves the chlorination of 2,3-dimethylpyrazine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Scientific Research Applications

Chemistry:

5-Chloro-2,3-dimethylpyrazine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology:

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections .

Medicine:

The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is investigated for its activity against certain types of cancer cells .

Industry:

In the industrial sector, this compound is utilized in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of materials with specific electronic properties .

Comparison with Similar Compounds

Uniqueness:

5-Chloro-2,3-dimethylpyrazine is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

5-chloro-2,3-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWMQKSSLANHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503976
Record name 5-Chloro-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-32-6
Record name 5-Chloro-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2,3-dimethylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,3-Dimethyl-pyrazine 1-oxide (25 g, 0.2 mol) was dissolved in POCl3 (200 mL) under cooling. The mixture was gradually heated to reflux and stirred for 2 hours. After cooling, the reaction mixture was poured onto ice, basified to pH 8 with a saturated KOH solution under cooling and extracted with EtOAc. The combined organics were dried over Na2SO4 and concentrated. The residue was purified by column (P.E./EtOAc 100:1-60:1) to obtain 5-chloro-2,3-dimethylpyrazine. 1HNMR (CDCI3, 300 MHz) δ 8.31 (s, 1H), 2.53 (s, 6H). MS (ESI) m/e (M+H+) 143.2.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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